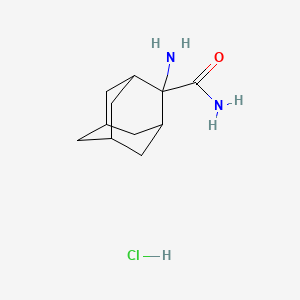
2-Aminoadamantane-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoadamantane-2-carboxamide hydrochloride is an organic compound with the molecular formula C11H19ClN2O and a molecular weight of 230.74 . It appears as a powder .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-adamantone with (NH4)2CO3 and NaCN, followed by processing in a microwave unit . The resultant solid is then recrystallized from THF .Molecular Structure Analysis
The molecular structure of this compound consists of an adamantane backbone with an amino group substituted at one of the four tertiary carbons .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its chemical formula is C11H19ClN2O and it has a molecular weight of 230.74 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
A novel series of 2-aminoadamantane derivatives, specifically N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino)alkylnitrobenzamides and their hydrochloride salts, were synthesized to explore their antiarrhythmic activity. These compounds demonstrated significant antifibrillatory effects in models of calcium chloride and aconitin-induced arrhythmias, with certain compounds showing higher antiarrhythmic activity and lower toxicity compared to known antiarrhythmic drugs, suggesting a potential therapeutic application in treating arrhythmias (Avdyunina et al., 2019).
Chemical Synthesis Enhancement
The development of a new, efficient, and safe process for the synthesis of 2-aminoadamantane-2-carboxylic acid, which is related to 2-aminoadamantane-2-carboxamide hydrochloride, was described. This process utilized mesoreactor flow devices to simplify handling of hazardous reagents and conditions, indicating the compound's versatility and potential utility in various biological and chemical applications (Battilocchio et al., 2012).
Dielectric Properties and Structural Analysis
The study of novel complexes based on protonated 1-aminoadamantane (closely related to this compound) yielded insights into their unique structural and dielectric properties. The research showcased the formation of organic-inorganic hybrid salts with diverse dielectric properties, contributing to the understanding of the structural factors affecting these properties and potentially guiding the development of new materials with tailored dielectric characteristics (Zhao et al., 2010).
Multitarget Therapeutic Agents
A study highlighted the synthesis and investigation of conjugates of aminoadamantane and carbazole derivatives, aiming to develop multitarget therapeutic agents for neurodegenerative diseases treatment. These compounds exhibited selective inhibition of butyrylcholinesterase, blockade of NMDA receptors, stabilization of microtubules, and neuroprotective effects under calcium overload conditions. This research underscores the potential of 2-aminoadamantane derivatives in creating multifunctional drugs for Alzheimer's disease and related neuropathologies (Bachurin et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-aminoadamantane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,13H2,(H2,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOZLHVJDSKQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
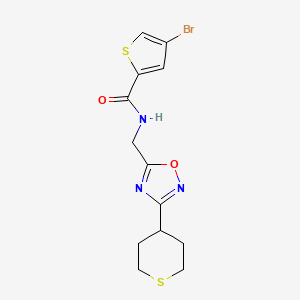
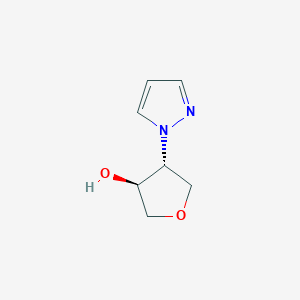
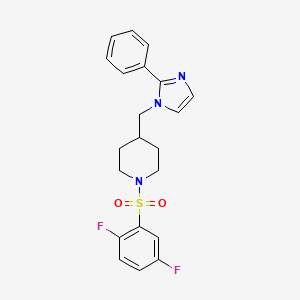
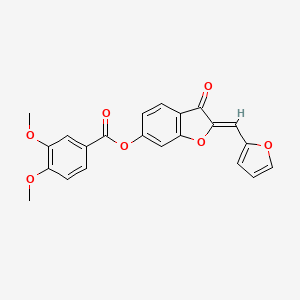
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)


![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
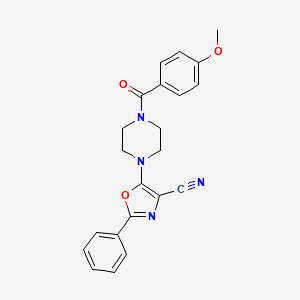
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)
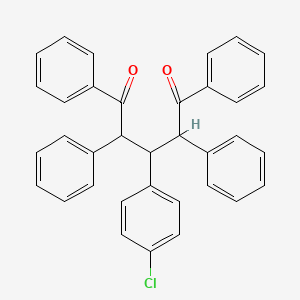
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)
